[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](3-methylpiperidin-1-yl)methanone
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a cyclopropyl group, an ethyl group, and a fluorophenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Indole derivatives: Exhibits a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
The uniqueness of 3-CYCLOPROPYL-6-ETHYL-1-(2-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structural features, such as the cyclopropyl and fluorophenyl groups, which contribute to its distinct chemical properties and biological activities. These features may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C24H27FN4O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C24H27FN4O/c1-3-17-13-18(24(30)28-12-6-7-15(2)14-28)21-22(16-10-11-16)27-29(23(21)26-17)20-9-5-4-8-19(20)25/h4-5,8-9,13,15-16H,3,6-7,10-12,14H2,1-2H3 |
InChI Key |
LRWFETNAHAKTHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)N5CCCC(C5)C |
Origin of Product |
United States |
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